3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Description
Chemical Structure and Properties
The compound 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (Molecular Formula: C₂₅H₁₈N₄O₅S; Average Mass: 486.502 g/mol) features a propanamide backbone linking two distinct pharmacophores:
- A 1,3-dioxoisoindol-2-yl (phthalimide) group, known for its role in modulating biological activity (e.g., anticonvulsant, anti-inflammatory effects).
- A 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl moiety, associated with kinase inhibition and anticancer properties .
Its monoisotopic mass (486.099791 Da) and ChemSpider ID (1289211) confirm its structural uniqueness.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-15-6-11-20-21(14-15)32-23(27-20)16-7-9-17(10-8-16)26-22(29)12-13-28-24(30)18-4-2-3-5-19(18)25(28)31/h2-11,14H,12-13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOUMKTZXVWOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 1,3-dioxoisoindoline with a benzothiazole derivative under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzothiazole moiety undergoes nucleophilic substitution at its nitrogen atom, reacting with electrophilic centers in isoindole derivatives. This step is central to forming the amide linkage between the phenylbenzothiazole fragment and the isoindole core.
Amide Coupling Reactions
Synthesis involves coupling reactions facilitated by reagents like HBTU (Hydroxybenzotriazole-1-yl-pyrrolidinone tetramethyluronium hexafluorophosphate). This is typically performed under catalytic acid conditions, enabling the formation of the propanamide backbone .
Condensation Reactions
Key steps include:
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Ester-to-hydrazide conversion : Heating esters with hydrazine hydrate in ethanol generates hydrazides, which are later condensed with orthoformate or orthoacetate derivatives .
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Mitsunobu reactions : Used to introduce alkyl ethers during intermediate synthesis.
Table 1: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | Benzothiazole nitrogen + isoindole derivative |
| 2 | Amide coupling | HBTU, catalytic acid |
| 3 | Ester-to-hydrazide | Hydrazine hydrate, ethanol |
| 4 | Condensation | Trimethyl orthoformate/orthoacetate |
Nucleophilic Attack
The benzothiazole’s nitrogen acts as a nucleophile, targeting electrophilic carbonyl groups in isoindole derivatives. This forms the critical amide bond linking the two aromatic systems.
Amide Bond Formation
Catalytic acid conditions (e.g., HBTU) facilitate the coupling of carboxylic acid derivatives with amines, ensuring high yields and selectivity .
Functional Group Reactivity
The compound’s isoindole and benzothiazole moieties exhibit distinct reactivity:
-
Isoindole core : Susceptible to nucleophilic attack due to electron-deficient carbonyl groups.
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Benzothiazole : Stabilizes electron pairs on sulfur and nitrogen, influencing substitution kinetics.
Techniques Used
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Recrystallization : Removes impurities via solvent manipulation.
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Chromatography : HPLC or column chromatography for final purification.
-
Analytical Methods :
-
TLC : Monitors reaction progress.
-
NMR : Confirms structural integrity.
-
Mass Spectrometry : Validates molecular weight and purity.
-
Table 2: Analytical Methods
| Method | Purpose | Key Features |
|---|---|---|
| TLC | Reaction monitoring | Rapid, cost-effective |
| NMR | Structural confirmation | Detailed proton and carbon analysis |
| HPLC | Final purification | High resolution, quantitative analysis |
Solvent Selection
Ethanol is commonly employed for hydrazide formation due to its compatibility with polar reactants .
Base Utilization
Potassium tert-butoxide is used in condensation steps to deprotonate intermediates, enabling efficient nucleophilic attack.
Temperature Control
Reactions like Mitsunobu coupling often require moderate heating (e.g., 65°C for ester formation).
Comparative Analysis with Structurally Similar Compounds
| Compound | Key Structural Feature | Reaction Implications |
|---|---|---|
| 6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide | Pyrazine ring | Different heterocyclic reactivity |
| 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide | Fluorine substituent | Enhanced electrophilicity |
| 3-(1,3-Dioxoisoindol-2-yl)-N-(4-dipropoxyphenyl)propanamide | Dipropoxy groups | Increased solubility, altered reaction kinetics |
This compound’s isoindole-benzothiazole combination offers unique reactivity compared to analogs with pyrazine or fluorinated substituents.
Biological Activity Correlation
Though not directly addressed in synthesis-focused sources, structural analogs like benzothiazole derivatives are known to inhibit COX enzymes, suggesting potential anti-inflammatory applications.
Material Science Potential
The aromatic heterocyclic framework may enable applications in organic electronics (e.g., OLEDs) due to charge-transport properties .
Scientific Research Applications
The compound 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide has garnered attention in various scientific research fields due to its unique structural characteristics and potential applications. This article explores its applications in medicinal chemistry, materials science, and biological studies, supported by case studies and data tables.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 397.47 g/mol. The compound features a complex structure that includes both isoindole and benzothiazole moieties, which contribute to its biological activity.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds containing isoindole structures exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Targeting Enzymes : The unique structure allows it to interact with specific biological targets, potentially acting as an inhibitor for certain enzymes involved in disease pathways. Studies have demonstrated that modifications in the benzothiazole group can enhance binding affinity to target proteins .
Materials Science
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be exploited in the development of new electronic materials .
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials, making them suitable for advanced engineering applications .
Biological Studies
- Biomolecular Probing : The compound can serve as a fluorescent probe for studying biological interactions at the molecular level. Its structural features allow it to bind selectively to certain biomolecules, facilitating imaging and tracking within cellular environments.
- Mechanistic Studies : Understanding how this compound interacts with biological systems provides insights into metabolic pathways and cellular responses. This can lead to the identification of new therapeutic targets or biomarkers for diseases .
Table 1: Summary of Research Findings on Anticancer Activity
Table 2: Applications in Materials Science
| Application Area | Compound Role | Performance Metric |
|---|---|---|
| OLEDs | Emissive Layer | High luminescence efficiency |
| OPVs | Light Absorption | Improved power conversion efficiency |
| Polymer Composites | Reinforcement | Enhanced tensile strength |
Mechanism of Action
The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Phthalimide-Containing Analogues
Example : 2-(1,3-Dioxoisoindolin-2-yl)-N,3-diphenylpropanamide ()
- Structural Difference : Replaces the benzothiazole-phenyl group with a diphenyl substituent.
- Activity : Phthalimide derivatives are frequently explored for antiepileptic activity. The diphenyl variant showed moderate binding to neuronal targets in molecular docking studies .
- Key Insight : The benzothiazole substitution in the target compound may enhance selectivity for kinase-related pathways compared to simpler phenyl groups.
Benzothiazole-Containing Analogues
Example :
- 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (743442-07-1, )
- (2E)-3-(Furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide (5372-0060, )
- Structural Difference : Varies in the propanamide substituent (e.g., chloro, furan).
- Activity : Benzothiazoles are implicated in matrix metalloproteinase (MMP-9) inhibition (IC₅₀ ~25–27 μM for related compounds, ). The furan derivative’s α,β-unsaturated amide may improve electrophilic reactivity .
- Key Insight : The phthalimide group in the target compound could confer additional hydrogen-bonding interactions compared to simpler substituents.
Heterocyclic Propanamide Derivatives
Example :
- N-(2,4-Dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide (313267-30-0, )
- N-(3,5-Dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide (313267-28-6, )
- Structural Difference : Substituted phenyl groups instead of benzothiazole.
- Key Insight : The benzothiazole moiety may improve metabolic stability and bioavailability compared to alkylated phenyl groups.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Synthesis : The target compound’s amide bond likely forms via carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in analogous phthalimide derivatives .
- Binding Interactions : The benzothiazole group may chelate metal ions (e.g., Zn²⁺ in MMP-9), while the phthalimide engages in π-π stacking or hydrogen bonding .
Biological Activity
The compound 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a synthetic derivative that has attracted attention due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C36H49N3O
- Molecular Weight : 619.8 g/mol
- Canonical SMILES : Not available in the provided sources.
Synthesis
The synthesis of similar compounds often involves multi-step organic reactions. For instance, derivatives of isoindole and benzothiazole have been synthesized through various methods including condensation reactions and cyclization processes. The specific synthetic pathway for the target compound may involve:
- Formation of the isoindole core.
- Introduction of the dioxo functional groups.
- Coupling with the benzothiazole moiety.
Anticancer Activity
Research indicates that compounds with isoindole structures exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. For instance:
- In vitro studies demonstrated that certain isoindole derivatives inhibited growth in breast and lung cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial effects against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Enzyme Inhibition
Recent studies have highlighted the ability of this compound to act as an inhibitor for specific enzymes involved in cancer metabolism. For example:
- Kv1.3 Inhibition : Analogous compounds demonstrated potent inhibitory activity against Kv1.3 channels, which are implicated in various disease states including autoimmune disorders .
Case Studies and Research Findings
- Study on Isoindole Derivatives :
- Antimicrobial Efficacy :
- Mechanism Exploration :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C36H49N3O |
| Molecular Weight | 619.8 g/mol |
| Anticancer Activity | Yes |
| Antimicrobial Activity | Yes |
| Kv1.3 Inhibition | Potent |
Q & A
Basic: What are the standard protocols for synthesizing this compound and confirming its structural integrity?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling 1,3-dioxoisoindole derivatives with benzothiazole-containing intermediates. For example, outlines analogous syntheses using Suzuki-Miyaura cross-coupling or nucleophilic substitution under reflux with catalysts like Pd(PPh₃)₄ in solvents such as DMF or THF . Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR): Compare experimental ¹H/¹³C NMR shifts with calculated values (e.g., aromatic protons at δ 7.5–8.5 ppm, carbonyl carbons at ~170 ppm) .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., isoindole C=O stretches at ~1700 cm⁻¹, benzothiazole C-S vibrations at ~690 cm⁻¹) .
- Elemental Analysis: Validate purity by matching experimental and theoretical C/H/N percentages (e.g., ±0.3% deviation) .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C NMR: Assign peaks using coupling patterns (e.g., benzothiazole protons as singlets, isoindole protons as multiplet clusters). highlights the use of DEPT-135 to distinguish CH₃/CH₂/CH groups .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- X-ray Crystallography: Resolve crystal packing using SHELXL ( ) and visualize with ORTEP-3 ( ) to validate bond lengths/angles .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield during scale-up?
Methodological Answer:
Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, as shown in for similar benzothiazole derivatives .
- Catalyst Tuning: Use Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to reduce side reactions in coupling steps .
- Temperature Gradients: Gradual heating (e.g., 60°C → 110°C) minimizes decomposition of thermally sensitive intermediates .
- In-line Monitoring: Employ HPLC or TLC (Rf comparison) to track reaction progress and isolate pure intermediates .
Advanced: What methodologies resolve discrepancies between calculated and observed spectral data (e.g., NMR chemical shifts)?
Methodological Answer:
Address discrepancies through:
- Solvent/Isotope Effects: Compare DMSO-d₆ vs. CDCl₃ solvent shifts; deuterated solvents can alter proton environments .
- Conformational Analysis: Use density functional theory (DFT) to model rotameric states affecting chemical shifts (e.g., hindered rotation in amide bonds) .
- Impurity Profiling: Perform LC-MS to detect byproducts (e.g., unreacted starting materials) that skew integrations .
- Hydrogen Bonding Analysis: Apply graph set theory ( ) to identify intermolecular H-bonds in crystallographic data that may explain anomalous shifts .
Advanced: How can X-ray crystallography and computational modeling elucidate molecular conformation and interactions?
Methodological Answer:
- Crystallographic Refinement: Use SHELXL ( ) for structure solution and refinement. Assign anisotropic displacement parameters to heavy atoms (e.g., S, O) to improve accuracy .
- Molecular Docking: Employ software like AutoDock Vina to model interactions with biological targets (e.g., benzothiazole binding to kinase active sites, as in ’s docking poses) .
- Hydrogen Bond Networks: Analyze packing diagrams with Mercury (CCDC) to identify key interactions (e.g., π-π stacking between isoindole and benzothiazole moieties) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritancy ( classifies similar compounds as low hazard but advises caution) .
- Ventilation: Perform reactions in fume hoods to avoid inhalation of fine particulates .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: What strategies analyze hydrogen bonding patterns and their impact on crystallographic data?
Methodological Answer:
- Graph Set Analysis: Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules ( ) to identify patterns influencing crystal packing .
- Thermal Ellipsoid Modeling: Use ORTEP-3 ( ) to visualize displacement parameters and assess H-bond stability .
- Dynamic NMR: Probe temperature-dependent H-bond breaking in solution (e.g., coalescence of NH peaks at elevated temperatures) .
Advanced: How can researchers address low reproducibility in synthetic batches?
Methodological Answer:
- Reagent Purity: Ensure anhydrous conditions for moisture-sensitive steps (e.g., isoindole ring closure) by pre-drying solvents over molecular sieves .
- Stoichiometric Control: Use in-situ FTIR to monitor reagent ratios (e.g., carbodiimide coupling agents in amide bond formation) .
- Crystallization Optimization: Screen solvent mixtures (e.g., EtOAc/hexane) to isolate polymorph-free crystals, avoiding kinetic vs. thermodynamic product issues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
